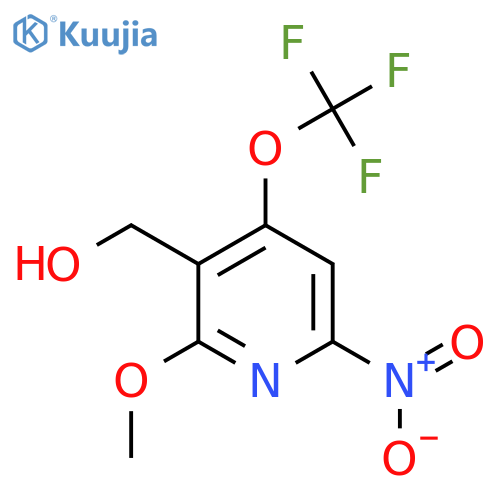Cas no 1805116-29-3 (2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)
2-メトキシ-6-ニトロ-4-(トリフルオロメトキシ)ピリジン-3-メタノールは、高度に機能化されたピリジン誘導体であり、特に医農薬中間体としての応用が期待される化合物です。分子内にメトキシ基、ニトロ基、トリフルオロメトキシ基、およびヒドロキシメチル基を有するため、高い反応性と多様な修飾可能性を特徴とします。トリフルオロメトキシ基の導入により脂溶性が向上し、生体膜透過性の改善が期待できます。また、ニトロ基の存在は求電子反応サイトとして働き、さらなる構造変換の起点となり得ます。これらの特性から、創薬化学や材料科学分野での利用価値が高い化合物です。

1805116-29-3 structure
商品名:2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol
CAS番号:1805116-29-3
MF:C8H7F3N2O5
メガワット:268.146792650223
CID:4840312
2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol
-
- インチ: 1S/C8H7F3N2O5/c1-17-7-4(3-14)5(18-8(9,10)11)2-6(12-7)13(15)16/h2,14H,3H2,1H3
- InChIKey: STSIDCXWKUCQID-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C([N+](=O)[O-])N=C(C=1CO)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 295
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 97.4
2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085713-1g |
2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol |
1805116-29-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1805116-29-3 (2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol) 関連製品
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
